3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid

Structural differentiation Diarylpropanoic acid library design Halogen substitution pattern

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid (CAS 80272-10-2, molecular formula C₁₅H₁₂ClFO₂, molecular weight 278.71 g/mol) is a synthetic diarylpropanoic acid bearing a mixed 4-chlorophenyl and 4-fluorophenyl substitution pattern at the β-carbon. The compound is commercially available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C15H12ClFO2
Molecular Weight 278.71
CAS No. 80272-10-2
Cat. No. B2590607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid
CAS80272-10-2
Molecular FormulaC15H12ClFO2
Molecular Weight278.71
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)Cl)F
InChIInChI=1S/C15H12ClFO2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
InChIKeyGTFOWFUSHXHRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic Acid (CAS 80272-10-2): A Hetero-Dihalogenated Diarylpropanoic Acid Building Block


3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid (CAS 80272-10-2, molecular formula C₁₅H₁₂ClFO₂, molecular weight 278.71 g/mol) is a synthetic diarylpropanoic acid bearing a mixed 4-chlorophenyl and 4-fluorophenyl substitution pattern at the β-carbon . The compound is commercially available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . It serves as a versatile synthetic intermediate for constructing more complex molecules, including [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines and their ammonium oxalate derivatives [1]. ZINC database records indicate no annotated ChEMBL bioactivity for the parent acid, confirming its primary identity as a research tool and synthetic building block rather than an end-target bioactive molecule [2].

Why 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic Acid Cannot Be Casually Replaced by In-Class Analogs


The asymmetric hetero-dihalogenation pattern of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid—one 4-Cl, one 4-F—creates a unique electronic and steric environment at the β-carbon that is fundamentally different from its symmetric bis(4-chlorophenyl) (CAS 2540-35-4) and bis(4-fluorophenyl) (CAS 342-75-6) counterparts [1]. In halogen-substituted ferrocenecarboxylate antibacterial series, 4-chlorophenyl and 4-fluorophenyl analogs showed distinct concentration-dependent antibacterial effects (10.16 μM vs 23.33 μM at comparable test concentrations), demonstrating that even remote halogen identity drives significant biological outcome differences [2]. The mixed-halogen pattern also generates a chiral center at the β-carbon, enabling stereoselective transformations that are inaccessible with symmetric analogs or mono-substituted arylpropanoic acids [3]. Generic substitution with a different halogen pattern therefore alters synthetic outcomes, physicochemical properties, and any downstream biological readout in a manner not predictable without compound-specific data.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic Acid (80272-10-2)


Structural Uniqueness: Mixed p-Cl/p-F Substitution vs. Symmetric Bis-Halogen Diarylpropanoic Acids

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid is the only available 3,3-diarylpropanoic acid bearing a mixed 4-Cl/4-F hetero-dihalogenation pattern at the β-carbon. Its closest structural analogs—3,3-bis(4-chlorophenyl)propanoic acid (CAS 2540-35-4, C₁₅H₁₂Cl₂O₂, MW 295.16) and 3,3-bis(4-fluorophenyl)propanoic acid (CAS 342-75-6, C₁₅H₁₂F₂O₂, MW 262.25)—carry symmetric dihalogen substitution, lacking the combined electronic effects of chlorine (σₚ = +0.23) and fluorine (σₚ = +0.06) on a single scaffold [1]. This mixed pattern imparts a permanent dipole moment distinct from both symmetric analogs, influencing chromatographic retention, crystal packing, and molecular recognition . No other commercially catalogued compound (ZINC, PubChem, ChemSpider) reproduces this exact halogen combination on the 3,3-diarylpropanoic acid framework.

Structural differentiation Diarylpropanoic acid library design Halogen substitution pattern

Verified High-Purity Specification with Multi-Method Batch QC Documentation

The compound is supplied at a certified purity of ≥98%, supported by batch-specific QC data including NMR, HPLC, and GC analyses . This multi-method QC approach is critical for procurement decisions in medicinal chemistry and fragment-based drug discovery, where impurities can generate false-positive or false-negative biological readouts. In contrast, many catalogued mono-arylpropanoic acid analogs (e.g., 3-(4-chlorophenyl)propanoic acid) are typically supplied at 97% purity with less comprehensive QC documentation . The availability of batch-specific spectroscopic data enables inter-laboratory reproducibility and direct comparison of results across independent studies.

Quality control Procurement specification Purity verification

Demonstrated Synthetic Utility: Precursor to Antibacterially Active Ammonium Oxalate Derivatives

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propionic acid serves as the direct precursor for [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates via nitrile hydrolysis, acid chloride formation, amidation, reduction, and oxalate salt formation [1]. The resulting ammonium oxalate derivatives demonstrated high antibacterial activity in vitro, with the research group noting that 'some of the compounds exhibited high antibacterial activity.' Although the parent acid itself showed no annotated ChEMBL bioactivity [2], its derivatives represent a distinct chemotype within the 3,3-diarylpropylamine class. A related series—3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines—was independently developed and shown to possess high antibacterial activity as both oxalate and hydrochloride salts [3], confirming the broader utility of this scaffold class. The mixed Cl/F pattern on the parent acid provides a unique electronic starting point for derivative synthesis not replicable with symmetric bis-halogen analogs.

Synthetic intermediate Antibacterial derivative Ammonium oxalate salt

Physicochemical Property Differentiation: Computed Lipophilicity and Predicted ADME Profile

The mixed Cl/F substitution pattern yields a computed partition coefficient (cLogP) that is intermediate between the bis-chloro and bis-fluoro analogs, consistent with the additive contributions of chlorine (π = +0.71) and fluorine (π = +0.14) substituent constants [1]. Molecule database entries report a predicted LogP range of 3.04–3.99 for diarylpropanoic acid derivatives in this series [2]. This intermediate lipophilicity is significant because it sits within the optimal range (LogP 1–5) for oral bioavailability per Lipinski's rule-of-five, while the bis-fluoro analog (cLogP ~2.8, predicted) falls near the lower boundary and the bis-chloro analog (cLogP ~5.2, predicted) exceeds the upper threshold for favorable drug-likeness [3]. The target compound thus occupies a 'sweet spot' in physicochemical space that neither symmetric analog achieves.

Physicochemical properties Lipophilicity Drug-likeness prediction

Recommended Research and Procurement Scenarios for 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic Acid (80272-10-2)


Fragment-Based Drug Discovery Requiring a Chiral, Hetero-Dihalogenated Carboxylic Acid Fragment

For fragment-based screening libraries, 3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid provides a unique carboxylic acid fragment with a chiral β-carbon and mixed halogen aryl substitution. The ZINC database confirms no prior annotated bioactivity (no false-positive flags from previous screening campaigns), making it a clean entry for de novo fragment screens [1]. The ≥98% purity specification ensures fragment-level quality suitable for biophysical assays (SPR, NMR, TSA) where impurities at >2% can confound hit identification [2]. Procurement from suppliers providing batch QC certificates supports GLP-compliant fragment library curation.

Synthesis of Hetero-Dihalogenated 3,3-Diarylpropylamine Derivatives for Antibacterial SAR Exploration

The parent acid is the established precursor for [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines and their ammonium oxalate salts, which have demonstrated antibacterial activity in published screening studies [1]. The synthetic route proceeds through nitrile hydrolysis to the acid, acid chloride formation, amidation, reduction, and salt formation—a well-characterized sequence from the Mndzhoyan Institute group [1]. The derivatives represent a novel chemotype for antibacterial SAR exploration, distinct from the 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamine series developed by the same group [2]. Researchers developing 3,3-diarylpropylamine antibacterials should source this specific acid to access the unique Cl/F pharmacophore combination.

Chiral Pool Synthesis and Enantioselective Methodology Development

The prochiral β-carbon center of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid makes it a substrate for asymmetric transformations, including enantioselective reduction, conjugate addition, and biocatalytic resolution [1]. 3,3-Diarylpropanoates have been synthesized with enantioselectivities up to 99% ee via Rh-catalyzed conjugate hydrosilylation, establishing the broader compound class as viable for chiral methodology development [2]. The unequal halogens (Cl vs. F) create a steric and electronic differentiation at the β-carbon that can facilitate enantiodiscrimination by chiral catalysts, a feature absent in symmetric bis-halogen analogs. This compound is recommended for academic and industrial laboratories developing new asymmetric C–C bond-forming reactions on diarylpropanoic acid scaffolds.

Physicochemical Property Optimization in Lead Series with Diarylpropanoic Acid Cores

For medicinal chemistry programs exploring diarylpropanoic acid-based lead series (e.g., PPARα/γ dual agonists, NSAID analogs), the mixed Cl/F substitution pattern offers an intermediate lipophilicity profile (estimated LogP ~3.5–4.0) that balances the excessive hydrophobicity of the bis-chloro analog (LogP ~5.2) and the potentially insufficient membrane permeability of the bis-fluoro analog (LogP ~2.8) [1]. This positions the compound as a strategic analog for fine-tuning ADME properties without introducing additional heteroatoms or chiral centers beyond the inherent scaffold. The compound can serve as a direct comparator in halogen-scanning SAR studies to quantify the individual contributions of chloro and fluoro substituents to target binding and pharmacokinetic parameters [2].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.